
Morphine 3-Beta-D-Glucuronide Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morphine 3-Beta-D-Glucuronide Methyl Ester is a derivative of morphine, a well-known opioid analgesic. This compound is a glucuronide conjugate, which means it is formed by the addition of a glucuronic acid moiety to morphine. This modification can significantly alter the pharmacological properties of the parent compound, morphine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Morphine 3-Beta-D-Glucuronide Methyl Ester typically involves the glucuronidation of morphine. This process is catalyzed by uridine 5’-diphospho-glucuronosyltransferases (UGTs), which add a glucuronic acid moiety to the C3 position of morphine . The reaction conditions often include the presence of UDP-glucuronic acid as a co-substrate and a suitable buffer system to maintain the pH.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to facilitate the enzymatic reaction, ensuring optimal conditions for the UGT enzymes to function efficiently. The product is then purified using chromatographic techniques to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: Morphine 3-Beta-D-Glucuronide Methyl Ester undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can be used to modify the compound further or to study its stability under different conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pH levels.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield morphine derivatives with additional hydroxyl groups, while reduction could lead to the formation of morphine alcohols. Substitution reactions can introduce various functional groups into the molecule, altering its pharmacological properties.
Aplicaciones Científicas De Investigación
Morphine 3-Beta-D-Glucuronide Methyl Ester has several scientific research applications. In chemistry, it is used to study the effects of glucuronidation on the pharmacokinetics and pharmacodynamics of morphine . In biology, it serves as a model compound to investigate the role of glucuronides in drug metabolism and excretion. In medicine, it is studied for its potential therapeutic effects and its role in opioid tolerance and dependence . Industrially, it is used in the development of new analgesic drugs with improved safety profiles.
Mecanismo De Acción
The mechanism of action of Morphine 3-Beta-D-Glucuronide Methyl Ester involves its interaction with various molecular targets and pathways. Unlike morphine, which primarily acts on mu opioid receptors, this compound has limited affinity for these receptors . Instead, it exerts its effects through interactions with glycine and GABA receptors, leading to neuroexcitatory effects . This mechanism is distinct from that of morphine and highlights the unique pharmacological properties of the glucuronide conjugate.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to Morphine
Propiedades
Fórmula molecular |
C24H29NO9 |
|---|---|
Peso molecular |
475.5 g/mol |
Nombre IUPAC |
methyl (2S,3S,4S,5R,6S)-6-[[(4R,4aR,7S,7aR,12bS)-7-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C24H29NO9/c1-25-8-7-24-11-4-5-13(26)21(24)33-19-14(6-3-10(15(19)24)9-12(11)25)32-23-18(29)16(27)17(28)20(34-23)22(30)31-2/h3-6,11-13,16-18,20-21,23,26-29H,7-9H2,1-2H3/t11-,12+,13-,16-,17-,18+,20-,21-,23+,24-/m0/s1 |
Clave InChI |
GBIMOXQQXWKOOW-VYMQEAGNSA-N |
SMILES isomérico |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)OC)O)O)O)O[C@H]3[C@H](C=C4)O |
SMILES canónico |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC6C(C(C(C(O6)C(=O)OC)O)O)O)OC3C(C=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 7-methoxy-1-(2-methylpropyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B13861014.png)

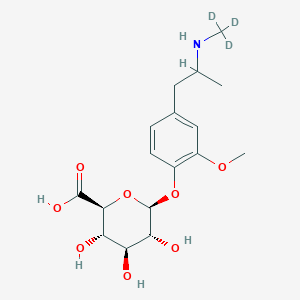

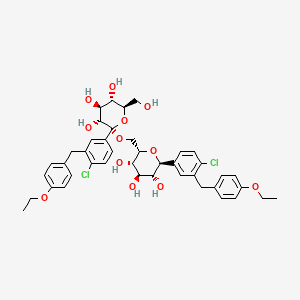
![1-(2-Aminoethyl)-3-[2-(Quinolin-3-Yl)pyridin-4-Yl]-1h-Pyrazole-5-Carboxylic Acid](/img/structure/B13861030.png)
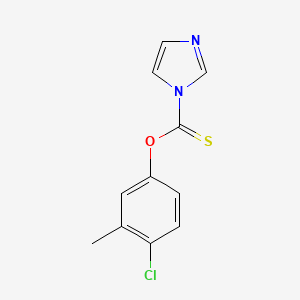
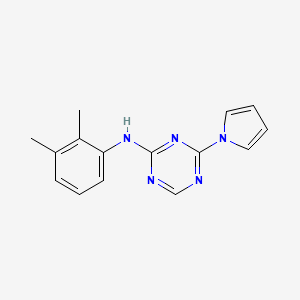
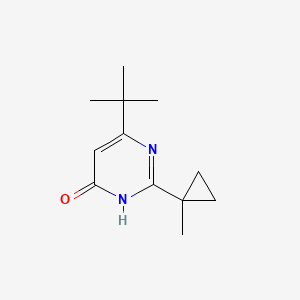

![O-[4-[tert-butyl(dimethyl)silyl]oxybutyl]hydroxylamine](/img/structure/B13861062.png)
![1-(Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)-2-bromopropan-1-one](/img/structure/B13861068.png)
![(1R,3r,5S)-8-(1H-Indole-3-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl 1H-indole-3-carboxylate](/img/structure/B13861071.png)

